3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is a synthetic organic compound with the molecular formula and a molecular weight of 289.11 g/mol. It is recognized by its CAS number 881386-01-2. This compound features a piperidinone structure where a nitrophenyl group is substituted at one position and two chlorine atoms are attached to the carbon adjacent to the nitrogen atom. The presence of the electron-withdrawing nitro group and the dichloro substituents significantly influences its chemical reactivity and biological properties .
The chemical behavior of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one is primarily characterized by halogenation reactions, which can modify its functional groups and enhance its reactivity. For instance, it can undergo nucleophilic substitution reactions due to the electrophilic nature of the chlorine atoms, making it a versatile intermediate in organic synthesis . Additionally, this compound has been noted to participate in reactions leading to derivatives used in pharmaceuticals, particularly in synthesizing anticoagulant drugs like apixaban .
Several synthesis methods for 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one have been documented:
The primary application of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one lies in its role as an intermediate in pharmaceutical synthesis. It is particularly important in the production of anticoagulant medications such as apixaban, which are used to prevent blood clots in various medical conditions . Additionally, its unique structure allows it to be explored for other therapeutic applications in drug development.
Several compounds exhibit structural similarities to 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one. Here are some notable comparisons:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-Nitrophenyl)-2-piperidinone | Contains a nitrophenyl group without chlorination | Precursor for synthesizing dichlorinated derivatives |
Apixaban | Contains a piperidine structure with different substitutions | Directly used as an anticoagulant medication |
1-(4-Chlorophenyl)-2-piperidinone | Similar piperidine core but with a single chlorine atom | Less reactive than dichlorinated variants |
4-Chloro-1-(4-nitrophenyl)piperidin-2-one | Contains one chlorine atom and a nitrophenyl group | Potentially less potent than the dichlorinated form |
The uniqueness of 3,3-Dichloro-1-(4-nitrophenyl)piperidin-2-one arises from its specific dichloro substitution pattern and its effectiveness as an intermediate in synthesizing complex pharmaceutical compounds like apixaban .